molecular formula C9H12ClNO B13563427 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol

2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol

Cat. No.: B13563427
M. Wt: 185.65 g/mol
InChI Key: XAZZZCBEZNFRQN-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a derivative of ethanolamine, featuring a chloro and methyl substitution on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol typically involves the reaction of 2-chloro-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. The purity and yield of the product are optimized through careful control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and methyl groups may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-amino-2-(2-chloro-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3

InChI Key

XAZZZCBEZNFRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CO)N

Origin of Product

United States

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